2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol
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Overview
Description
2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol is an organic compound with the molecular formula C9H11NO5 and a molecular weight of 213.19 g/mol . . This compound is characterized by the presence of a hydroxymethyl group and a nitro group attached to a phenoxyethanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol typically involves the reaction of 4-(hydroxymethyl)-2-nitrophenol with ethylene glycol under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality and quantity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of 4-(formyl)-2-nitrophenoxyethanol or 4-(carboxyl)-2-nitrophenoxyethanol.
Reduction: Formation of 2-[4-(aminomethyl)-2-nitrophenoxy]ethanol.
Substitution: Formation of various substituted phenoxyethanol derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in biochemical studies and as a reagent in enzyme assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and nitro groups play crucial roles in its reactivity and biological activity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular components, enzymes, and receptors .
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)-2-nitrophenol: Similar structure but lacks the ethoxy group.
2-(Hydroxymethyl)-4-nitrophenol: Positional isomer with different substitution pattern.
4-(2-Hydroxyethoxy)-3-nitrobenzyl Alcohol: Another name for the same compound.
Uniqueness
2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol is unique due to the presence of both hydroxymethyl and nitro groups on the phenoxyethanol backbone, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-[4-(hydroxymethyl)-2-nitrophenoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c11-3-4-15-9-2-1-7(6-12)5-8(9)10(13)14/h1-2,5,11-12H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNNYCZPIGWQOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)[N+](=O)[O-])OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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